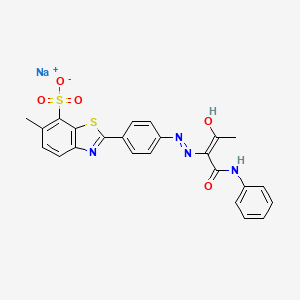
(4S,5R)-3-(But-2-enoyl)-4-methyl-5-phenyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-3-(But-2-enoyl)-4-methyl-5-phenyl-1,3-oxazolidin-2-one, commonly known as BMPO, is a chiral oxazolidinone derivative. It has gained attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of BMPO is not fully understood. However, it is believed to work through the inhibition of bacterial protein synthesis by binding to the bacterial ribosome. This results in the prevention of the formation of peptide bonds, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
BMPO has been shown to exhibit antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). It has also been found to possess anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of BMPO is its high chiral selectivity, making it a useful tool in asymmetric synthesis and catalysis. However, one limitation of BMPO is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of BMPO. One area of interest is the development of new synthetic methods for BMPO and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of BMPO and its potential applications in the treatment of bacterial infections and inflammatory diseases. Finally, the use of BMPO in other areas of research, such as drug discovery and materials science, should also be explored.
Synthesis Methods
BMPO can be synthesized through a multistep reaction process. The first step involves the condensation of benzaldehyde and glycine to form a Schiff base. The Schiff base is then reacted with methyl acrylate to form a Michael adduct, which is further cyclized with triphenylphosphine oxide to form BMPO.
Scientific Research Applications
BMPO has been extensively studied for its potential applications in scientific research. It has been used as a chiral auxiliary in asymmetric synthesis, as well as a ligand in asymmetric catalysis. BMPO has also been utilized as a chiral resolving agent in chromatography and as a starting material for the synthesis of other chiral compounds.
properties
IUPAC Name |
(4S,5R)-3-but-2-enoyl-4-methyl-5-phenyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-7-12(16)15-10(2)13(18-14(15)17)11-8-5-4-6-9-11/h3-10,13H,1-2H3/t10-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXHDOIFLLGSQV-GWCFXTLKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1C(C(OC1=O)C2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC=CC(=O)N1[C@H]([C@H](OC1=O)C2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721465 |
Source


|
| Record name | (4S,5R)-3-(But-2-enoyl)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128440-43-7 |
Source


|
| Record name | (4S,5R)-3-(But-2-enoyl)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







